molecular formula C9H9ClO5S B3029165 Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate CAS No. 56077-78-2

Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate

Cat. No. B3029165
CAS RN: 56077-78-2
M. Wt: 264.68 g/mol
InChI Key: ISHZBFTYSQSGBF-UHFFFAOYSA-N
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Patent
US07294716B2

Procedure details

Methyl phenoxyacetate (99.9 g, 0.6 mol) was added dropwise to chlorosulfonic acid (279.6 g, 159.5 mL, 2.4 mol) at −5° C. at such a rate to maintain internal temperature between 0 to −5° C. (addition took about 60 min). Some solid formed during this addition. The cooling bath was removed and the reaction mixture was stirred at room temperature for an additional 1.5 hr. The reaction mixture was poured into a vigorously stirring mixture of dichloromethane (900 mL) and methanol (100 mL) at 0° C. After 15 min the cooling bath was removed and the resulting mixture was stirred at room temperature for 1 hr. The resulting mixture was washed with ice cold water (2×250 mL). The combined aqueous layers were back extracted with dichloromethane (1×250 mL). The combined organic layers were washed with brine (1×200 mL), dried over anhydrous magnesium sulfate (15 g) and concentrated under reduced pressure to give 132 g (83%) of the title compound as a white solid.
Quantity
99.9 g
Type
reactant
Reaction Step One
Quantity
159.5 mL
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>>[Cl:13][S:14]([C:5]1[CH:6]=[CH:7][C:2]([O:1][CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:3][CH:4]=1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
99.9 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)OC
Name
Quantity
159.5 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for an additional 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(addition took about 60 min)
Duration
60 min
CUSTOM
Type
CUSTOM
Details
Some solid formed during this addition
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into
STIRRING
Type
STIRRING
Details
a vigorously stirring
ADDITION
Type
ADDITION
Details
mixture of dichloromethane (900 mL) and methanol (100 mL) at 0° C
CUSTOM
Type
CUSTOM
Details
After 15 min the cooling bath was removed
Duration
15 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hr
Duration
1 h
WASH
Type
WASH
Details
The resulting mixture was washed with ice cold water (2×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back extracted with dichloromethane (1×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate (15 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(OCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.